Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and various functional groups
Preparation Methods
The synthesis of ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 2-ethoxyphenylamine, which is then reacted with hexafluoropropanone to form an intermediate. This intermediate undergoes further reactions, including formylation and esterification, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways and metabolic processes.
Comparison with Similar Compounds
ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE can be compared with similar compounds, such as:
4-Ethyl-2-methoxyphenol: This compound has a simpler structure and different functional groups, making it less versatile in certain applications.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
The uniqueness of ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE lies in its multiple fluorine atoms and diverse functional groups, which contribute to its wide range of applications and reactivity.
Properties
Molecular Formula |
C24H23F9N2O5 |
---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C24H23F9N2O5/c1-4-39-17-9-7-6-8-16(17)18(36)34-21(23(28,29)30,24(31,32)33)35(3)15-12-10-14(11-13-15)20(38,22(25,26)27)19(37)40-5-2/h6-13,38H,4-5H2,1-3H3,(H,34,36) |
InChI Key |
CAGGYOZRKVWOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)N(C)C2=CC=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O |
Origin of Product |
United States |
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